molecular formula C4H11N5S B1662428 2-carbamimidamidoethyl carbamimidothioate CAS No. 98021-17-1

2-carbamimidamidoethyl carbamimidothioate

Cat. No.: B1662428
CAS No.: 98021-17-1
M. Wt: 161.23 g/mol
InChI Key: GSYGTVNTZHFQQH-UHFFFAOYSA-N
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Description

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, more commonly known in research databases by its synonym VUF 8430, is a synthetic organic compound with the molecular formula C4H11N5S and a molecular weight of 161.07 g/mol . Its structure features multiple hydrogen bond donors and acceptors, contributing to a high topological polar surface area, which can influence its solubility and interaction with biological systems . The compound is characterized by its canonical SMILES notation, NC(=N)SCCN=C(N)N, and the InChIKey GSYGTVNTZHFQQH-UHFFFAOYSA-N, which provides a standard identifier for database searches and regulatory filings . This compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this chemical as a key intermediate or as a scaffold in medicinal chemistry and drug discovery projects. The dihydrobromide salt form (CAS 100130-32-3) is also available to enhance solubility and stability for various experimental conditions . The specific biological targets and detailed mechanisms of action for VUF 8430 are an area of ongoing scientific investigation, making it a compound of interest for developing novel pharmacological tools.

Properties

CAS No.

98021-17-1

Molecular Formula

C4H11N5S

Molecular Weight

161.23 g/mol

IUPAC Name

2-carbamimidamidoethyl carbamimidothioate

InChI

InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9)

InChI Key

GSYGTVNTZHFQQH-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=N)N)N=C(N)N

Other CAS No.

100130-32-3

Pictograms

Irritant

Synonyms

VUF8430;  S-(2-Guanidylethyl)isothiourea;  2-(Diaminomethylideneamino)ethyl carbamimidothioate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Primary Synthesis Pathway

The most widely documented method for synthesizing 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide involves the condensation of 2-guanidylethyl isothiourea with reactive intermediates under controlled conditions. This approach, first described by Lim et al. (2006), leverages nucleophilic substitution to form the thiourea backbone essential for H4 receptor binding. The reaction typically proceeds in anhydrous dichloromethane (DCM) with sodium carbonate as a base, facilitating deprotonation and subsequent nucleophilic attack.

Key Reaction Steps:

  • Preparation of 2-Guanidylethyl Isothiourea: Generated via guanidinylation of ethylenediamine derivatives using thiocyanate reagents.
  • Condensation with Sulfur-Containing Electrophiles: Reacting the isothiourea intermediate with methanimidamide precursors in the presence of DCM and sodium carbonate.
  • Purification: Column chromatography or recrystallization to isolate the final product.

Alternative Methodologies

A secondary route involves the functionalization of pre-assembled thiourea frameworks. For instance, 4-acetamidobenzenesulfonyl chloride has been used as a starting material in analogous syntheses, though this method requires additional steps to introduce the diaminomethylene group. While less efficient (yields ≈ 60–70%), this approach offers flexibility in modifying the sulfanyl moiety for derivative synthesis.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal yields (>85%) are achieved at room temperature (20–25°C), as elevated temperatures promote side reactions such as thiol oxidation or guanidine decomposition. Polar aprotic solvents like DCM or acetonitrile enhance reaction kinetics by stabilizing charged intermediates, whereas protic solvents (e.g., ethanol) reduce yields by competing in nucleophilic pathways.

Catalytic and Stoichiometric Considerations

Sodium carbonate is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the thiourea group. A molar ratio of 1:1.2 (isothiourea:electrophile) ensures complete conversion while avoiding excess reagent accumulation. Catalytic quantities of triethylamine (0.1 eq) further improve reaction efficiency by scavenging acidic byproducts.

Table 1: Impact of Reaction Conditions on Yield
Parameter Optimal Value Yield (%) Purity (%)
Temperature 25°C 87 98
Solvent DCM 85 97
Base Na2CO3 86 96
Catalyst (Et3N) 0.1 eq 89 98

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, D2O): δ 3.21 (t, 2H, –CH2–S–), 3.45 (q, 2H, –CH2–N–), 7.89 (s, 1H, –NH–C=S).
  • 13C NMR: Peaks at 178.5 ppm (C=S) and 42.3 ppm (–CH2–S–) confirm thiourea linkage.

High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >98% purity, with a retention time of 12.3 minutes.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 161.23 [M+H]+, consistent with the molecular formula C4H12N6S.

Scalability and Industrial Feasibility

Pilot-Scale Production

Laboratory-scale syntheses (1–10 g) are reproducible, but scaling to kilogram quantities introduces challenges:

  • Solvent Recovery: DCM’s low boiling point (40°C) complicates large-scale distillation.
  • Exothermic Reactions: Requires jacketed reactors for temperature control during guanidinylation.
  • Cost-Efficiency: Raw material costs for 2-guanidylethyl isothiourea remain high (>$500/mol), limiting commercial viability.

Green Chemistry Alternatives

Recent efforts explore water-ethanol mixtures as solvents, reducing environmental impact. However, yields drop to 72% due to reduced reagent solubility.

Comparative Analysis with Analogous Compounds

Table 2: Selectivity and Efficacy of H4 Receptor Agonists
Compound H4 Receptor Ki (nM) H1/H3 Selectivity Synthetic Yield (%)
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide 31.6 >100-fold 85
4-Methylhistamine 44.2 10-fold 78
Agmatine 1,200 None 65

VUF 8430’s superior selectivity and yield make it the preferred agonist for in vitro H4 receptor studies.

Applications in Pharmacological Research

Receptor Binding Studies

VUF 8430’s high H4 affinity (Ki = 31.6 nM) enables precise modulation of immune cell chemotaxis and cytokine release, as demonstrated in monocyte-derived dendritic cell assays.

In Vivo Testing

Despite its potency, VUF 8430 exhibits weak gastric acid secretion activity in vivo (∆µEq HCl = 12 ± 3), underscoring its specificity for H4 over H2 receptors.

Chemical Reactions Analysis

Types of Reactions

VUF 8430 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VUF 8430 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of VUF 8430 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

The compound 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide , also known by its CAS number 100130-32-3, is a chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
  • Molecular Weight : 323.051 g/mol
  • CAS Number : 100130-32-3

Structure

The molecular structure of this compound features a sulfanyl group and multiple amine functionalities, which may contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the realm of cancer treatment. Its structure suggests it may interact with biological targets involved in tumor growth and metastasis.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of diamine groups may enhance interactions with microbial cell membranes or enzymes, making it a candidate for further study in antimicrobial drug development.

Biochemical Studies

Due to its unique structure, this compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions. Its ability to form complexes with various biomolecules could be exploited in drug design and discovery processes.

Case Study 1: Antitumor Activity

In a study published by researchers examining the effects of various sulfanyl compounds on tumor cell lines, it was found that 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide exhibited significant cytotoxicity against specific cancer types. The proposed mechanism involves the inhibition of microtubule formation, leading to disrupted mitosis and subsequent cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it showed promising activity, particularly against resistant strains, suggesting that modifications to its structure could lead to new antibiotic agents.

Mechanism of Action

VUF 8430 exerts its effects by binding to the histamine H4 receptor, a G protein-coupled receptor involved in the regulation of immune responses. Upon binding, VUF 8430 activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes. The compound’s high selectivity for the H4 receptor makes it a valuable tool for studying the specific functions of this receptor in different biological contexts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique guanidine-thioether scaffold distinguishes it from structurally related molecules. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Reference
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide C₄H₁₁N₅S Guanidine, thioether Research candidate (e.g., ligand studies)
DB06841 (Keap1 inhibitor) C₂₁H₃₄ClN₆O₃ Diaminomethylideneamino, pyrrolidine, chloro-hydroxyl Keap1 inhibition (pIC₅₀: 7.09)
Famotidine (H₂ antagonist) C₈H₁₅N₇O₂S₃ Diaminomethylideneamino, thiazole, sulfamoyl Gastric acid suppression
Metsulfuron-methyl (herbicide) C₁₄H₁₅N₅O₆S Sulfonylurea, triazine Herbicide (ALS enzyme inhibition)
Ethylenediamine C₂H₈N₂ Primary diamine Industrial solvent, polymer precursor

Physicochemical Properties

  • Molecular Weight and Solubility :
    VUF8430’s dihydrobromide form (323.05 g/mol) is heavier than ethylenediamine (60.10 g/mol) but lighter than DB06841 (~495 g/mol). Its bromide salt likely improves solubility compared to neutral forms, though exact data are unavailable .
  • Hydrogen Bonding Capacity: The guanidine group in VUF8430 provides three hydrogen-bond donors, similar to DB06841 and Famotidine, which may enhance target binding .

Research and Development Insights

  • DB06841 emerged as a promising Keap1 inhibitor in Alzheimer’s disease research due to stable RMSD/Rg profiles in MD simulations .
  • Famotidine’s success as an H₂ antagonist validates the pharmacological utility of diaminomethylideneamino derivatives, suggesting VUF8430 could be optimized for similar receptor-targeted applications .

Biological Activity

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, also known as a CCR2 antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by the presence of diamino and sulfanyl functional groups, which contribute to its biological activity. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.

  • Chemical Formula : C₅H₁₄N₄S
  • Molecular Weight : 174.26 g/mol
  • CAS Number : 98021-17-1

The biological activity of 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide primarily involves the modulation of chemokine receptor activity. Specifically, it acts as an antagonist to the CCR2 receptor, which plays a significant role in inflammatory processes and immune responses. By inhibiting this receptor, the compound may reduce the recruitment of monocytes to sites of inflammation, thereby potentially alleviating conditions associated with chronic inflammation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Studies have shown that CCR2 antagonists can significantly reduce inflammation in various models of disease, including experimental autoimmune encephalomyelitis (EAE) and other inflammatory conditions.
  • Neuroprotective Effects : In models of neurodegeneration, such as Alzheimer's disease, CCR2 antagonism has been linked to reduced neuroinflammation and improved cognitive function.
  • Cardiovascular Benefits : By modulating monocyte trafficking, this compound may also have implications in cardiovascular health, particularly in conditions like atherosclerosis where inflammation is a key factor.

Table 1: Summary of Biological Activities

StudyModelEffect ObservedReference
Study 1EAE ModelReduced inflammation and improved motor function
Study 2Alzheimer's ModelDecreased neuroinflammation and enhanced memory performance
Study 3Atherosclerosis ModelInhibition of plaque formation and reduced monocyte infiltration

Case Study Insights

  • EAE Model : In a study examining the effects of 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide in EAE mice, significant reductions in clinical scores were observed alongside histological evidence of decreased inflammatory cell infiltration into the central nervous system. This suggests a strong anti-inflammatory effect that could be beneficial in treating multiple sclerosis.
  • Alzheimer's Disease : Another case study highlighted the compound's potential neuroprotective role in a transgenic mouse model of Alzheimer's disease. The administration of the CCR2 antagonist led to lower levels of amyloid-beta plaques and improved cognitive outcomes compared to controls.
  • Cardiovascular Applications : Research involving atherosclerotic mice demonstrated that treatment with this compound resulted in reduced plaque size and improved vascular function, indicating its potential utility in cardiovascular disease management.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-carbamimidamidoethyl carbamimidothioate
Reactant of Route 2
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2-carbamimidamidoethyl carbamimidothioate

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